![molecular formula C19H20N2O3 B5539130 N-(4-methoxybenzyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5539130.png)
N-(4-methoxybenzyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
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Description
Synthesis Analysis
- The synthesis of related compounds involves complex chemical processes. For instance, synthesis of a solvated compound structurally similar to the target compound has been studied using X-ray analysis and molecular orbital methods (Banerjee et al., 2002).
Molecular Structure Analysis
- X-ray crystallography has been used to determine the crystal structure of compounds with similarities to N-(4-methoxybenzyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. This includes analysis of space groups, unit cell dimensions, and molecular conformations (Zugenmaier, 2013).
Chemical Reactions and Properties
- The synthesis and evaluation of similar compounds have been conducted, focusing on potential applications in medicinal chemistry (Schroeder et al., 2009).
Physical Properties Analysis
- The physical properties, such as solubility and crystallization behavior, of related compounds have been studied. These studies often involve the use of spectroscopic techniques and thermal analysis (Özdemir et al., 2012).
Chemical Properties Analysis
- Research on the chemical properties of structurally similar compounds includes studies on reactivity, stability, and potential biological activity. For example, a study focused on the reactivity of N-benzylidene carboxamides and their derivatives in different chemical reactions (Blokhin et al., 1990).
Scientific Research Applications
Enantioselective Synthesis and Molecular Structure Analysis
One application involves the enantioselective synthesis of related compounds, where derivatives of N-methoxy-N-methylamide, such as those derived from (S)-methylpyroglutamate, are prepared for the addition of Grignard reagents, leading to the synthesis of structurally complex piperidines and pyrrolidines (Calvez, Chiaroni, & Langlois, 1998). This showcases the compound's utility in creating enantiomerically pure intermediates for further chemical synthesis.
Another application is found in the crystal structure and molecular conformation analysis of solvated derivatives of related pyrrolidinecarboxamides. These studies provide valuable insights into the compound's conformational dynamics and potential interactions in biological systems, aiding in the development of new pharmaceutical agents with optimized properties (Banerjee et al., 2002).
Drug Discovery and Medicinal Chemistry
In drug discovery, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the target compound, have been identified as potent and selective kinase inhibitors. This highlights the potential of N-(4-methoxybenzyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide derivatives in the development of new therapeutics targeting kinase-dependent diseases (Schroeder et al., 2009).
Synthetic Methodology and Chemical Biology
The use of related compounds in synthetic methodology demonstrates the versatility of N-(4-methoxybenzyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide and its derivatives in chemical synthesis. For example, the development of novel synthetic routes and protection strategies for amidine and related functional groups can be crucial for the synthesis of complex molecules for biological evaluation (Bailey et al., 1999).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-9-7-14(8-10-17)12-20-19(23)15-11-18(22)21(13-15)16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWUNUPOTOCBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
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